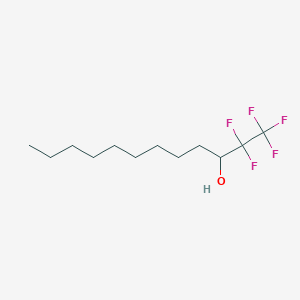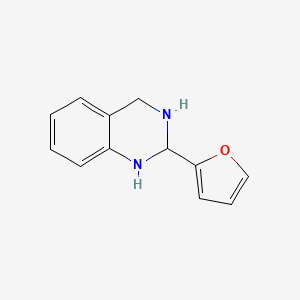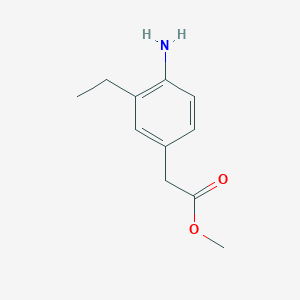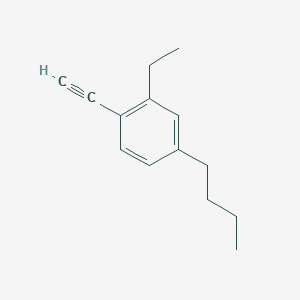
4-Butyl-2-ethyl-1-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2-ethyl-1-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features a benzene ring substituted with butyl, ethyl, and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-ethyl-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2-ethyl-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-2-ethyl-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2-ethyl-1-ethynylbenzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- 1-Butyl-4-ethynylbenzene
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-2-methylbenzene
Comparison: 4-Butyl-2-ethyl-1-ethynylbenzene is unique due to the presence of both butyl and ethyl groups along with an ethynyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C14H18 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-butyl-2-ethyl-1-ethynylbenzene |
InChI |
InChI=1S/C14H18/c1-4-7-8-12-9-10-13(5-2)14(6-3)11-12/h2,9-11H,4,6-8H2,1,3H3 |
Clave InChI |
NDKUMKNDUMXERJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)C#C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)

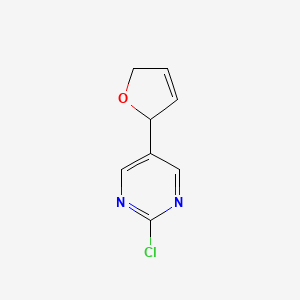

![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)
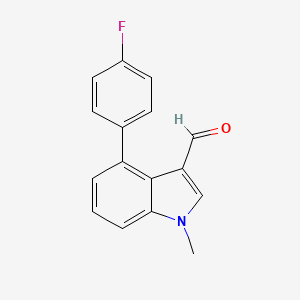
![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)
